molecular formula C16H13NS B14124528 4-Methyl-2,5-diphenyl-1,3-thiazole

4-Methyl-2,5-diphenyl-1,3-thiazole

Cat. No.: B14124528
M. Wt: 251.3 g/mol
InChI Key: IWVPSEZSKOEHNV-UHFFFAOYSA-N
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Description

4-Methyl-2,5-diphenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its aromaticity, which is due to the delocalization of π-electrons across the ring structure. Thiazoles, including this compound, are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-diphenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea under basic conditions, followed by methylation and phenylation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,5-diphenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2,5-diphenyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,5-diphenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2,5-diphenyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

4-methyl-2,5-diphenyl-1,3-thiazole

InChI

InChI=1S/C16H13NS/c1-12-15(13-8-4-2-5-9-13)18-16(17-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

IWVPSEZSKOEHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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